![molecular formula C22H43Cl5N6O2 B1448814 bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride CAS No. 2034156-59-5](/img/structure/B1448814.png)
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Overview
Description
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride is a chemical compound with the CAS Number: 2034156-59-5 . It has a molecular weight of 600.89 .
Molecular Structure Analysis
The InChI code for this compound is1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H
. This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, it’s recommended to use specialized software that can interpret InChI codes and generate a 3D structure. Physical And Chemical Properties Analysis
This compound is in the form of an oil . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.Scientific Research Applications
1. Liquid Crystal Research
A study on methylene-linked liquid crystal dimers, including derivatives with structural similarities to the compound of interest, explores their phase behaviors and the formation of the twist-bend nematic phase. These findings are significant for the development of new liquid crystal technologies, indicating potential applications in display technologies and advanced materials (Henderson & Imrie, 2011).
2. Antifungal Applications
Research into small molecules against the Fusarium oxysporum pathogen includes compounds with pyrazole moieties, suggesting antifungal properties. This indicates potential agricultural or pharmaceutical applications, especially in combating plant diseases and developing antifungal agents (Kaddouri et al., 2022).
3. Antitumor Activity
A review of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, for their antitumor activities provides insights into the role similar compounds might play in cancer research. These compounds have shown promise in preclinical testing, highlighting their potential as templates for developing new anticancer drugs (Iradyan et al., 2009).
4. Pharmacognosy and Phytochemistry
Pyrazole derivatives are noted for their significant agrochemical and pharmaceutical activities, including antimicrobial, antiviral, and antioxidant properties. This broad range of biological activities underscores the potential for compounds like bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride to be used in the development of new drugs and agrochemicals (Sheetal et al., 2018).
5. Cytochrome P450 Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, while not directly mentioning the compound , relates to understanding drug interactions and metabolism. This research could inform the development of drugs designed to modulate cytochrome P450 activity, impacting drug efficacy and safety (Khojasteh et al., 2011).
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-piperidin-4-ylmethanol;pentahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPNELWJHGHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCNCC2)O.CC1=CC(=NN1C)C(C2CCNCC2)O.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43Cl5N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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